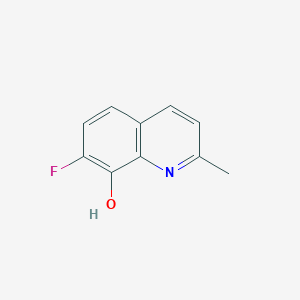

7-Fluoro-8-hydroxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEJUWFIFSHHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306727 | |

| Record name | 7-Fluoro-2-methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37026-22-5 | |

| Record name | 7-Fluoro-2-methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37026-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

7-Fluoro-8-hydroxy-2-methylquinoline is characterized by a molecular formula of C₁₀H₈FNO and a molecular weight of approximately 177.18 g/mol . The strategic placement of the electron-withdrawing fluorine atom at the C-7 position and the electron-donating hydroxyl and methyl groups at the C-8 and C-2 positions, respectively, influences the electron density distribution of the aromatic system, thereby affecting its reactivity, pKa, and binding interactions. While extensive experimental data for this specific compound is not widely published, properties can be inferred from closely related analogs. For instance, 8-hydroxy-2-methylquinoline is known to be insoluble in water. fishersci.ca

Table 1: of this compound and Related Analogs

| Property | This compound | 8-Fluoro-4-hydroxy-2-methylquinoline | 8-Hydroxy-2-methylquinoline |

| CAS Number | 37026-22-5 | 5288-22-2 ossila.com | 826-81-3 fishersci.ca |

| Molecular Formula | C₁₀H₈FNO | C₁₀H₈FNO ossila.com | C₁₀H₉NO fishersci.ca |

| Molecular Weight | 177.18 g/mol | 177.18 g/mol ossila.com | 159.19 g/mol fishersci.ca |

| Appearance | Data not available | Pale cream to pale brown powder/crystal ossila.com | Cream-colored crystalline powder |

| Melting Point | Data not available | 230 °C – 236 °C ossila.com | 75-76 °C |

| Solubility | Data not available | Data not available | Insoluble in water fishersci.ca |

Note: Data for analogs are provided for comparative purposes.

Synthesis of 7 Fluoro 8 Hydroxy 2 Methylquinoline

The synthesis of 8-hydroxyquinoline (B1678124) derivatives is typically achieved through established methods such as the Skraup or Friedländer syntheses. rroij.com For a substituted compound like 7-Fluoro-8-hydroxy-2-methylquinoline, a common approach involves the condensation of a suitably substituted o-aminophenol with an α,β-unsaturated aldehyde or ketone.

A plausible synthetic route for this compound would start from 2-amino-3-fluorophenol. The reaction would proceed via a variation of the Skraup synthesis, where the aminophenol is reacted with crotonaldehyde (B89634) in the presence of an oxidizing agent (such as arsenic pentoxide or nitrobenzene) and a dehydrating agent like sulfuric acid. The reaction cyclizes the intermediate to form the final quinoline (B57606) ring structure. Purification is typically achieved through recrystallization or column chromatography.

Computational and Theoretical Investigations of Fluorinated and Hydroxylated Quinolines

Quantum Chemical Simulations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations offer a reliable means to predict molecular geometries, electronic distributions, and various chemical properties.

Optimization of Molecular Geometries and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 7-Fluoro-8-hydroxy-2-methylquinoline. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's lowest energy state. For comparison, experimental X-ray diffraction data for the parent compound, 8-hydroxy-2-methylquinoline, shows specific bond lengths such as O1—C2 at 1.355 Å and N1—C9 at 1.319 Å. researchgate.net DFT studies on similar quinoline structures have shown excellent agreement between calculated and experimental values, validating the accuracy of the theoretical approach. nih.gov

Below is an illustrative table of expected bond lengths for the quinoline core structure based on DFT calculations of related compounds.

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.39 - 1.42 |

| C-N (aromatic) | 1.32 - 1.38 |

| C-O (hydroxyl) | ~1.35 |

| C-F (fluoro) | ~1.36 |

Note: This table represents typical values for quinoline derivatives and is for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

For the parent quinoline molecule, DFT calculations have determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org For another derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the calculated HOMO-LUMO energy gap is approximately 3.75 eV. dergipark.org.tr These values provide a baseline for estimating the electronic characteristics of this compound. The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the quinoline ring is expected to modulate these energy levels significantly.

Illustrative Frontier Orbital Energies for Quinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

Note: This table provides data from related compounds to illustrate typical energy values.

Prediction of Redox Behavior and Electrochemical Properties

The energies of the HOMO and LUMO orbitals are directly related to the electrochemical properties of a molecule. The HOMO energy can be correlated with the ionization potential and oxidation potential, while the LUMO energy relates to the electron affinity and reduction potential. Molecules with higher HOMO energy levels are more easily oxidized, while those with lower LUMO energy levels are more easily reduced. DFT calculations allow for the prediction of these redox potentials, offering insight into the molecule's behavior in electrochemical reactions. researchgate.net This information is valuable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). ossila.comscispace.com

Calculation of Molecular Electrostatic Potential (MEP) and Global Reactivity Indices

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps identify the regions that are rich or deficient in electrons. In an MEP map, red areas typically represent regions of negative electrostatic potential (nucleophilic sites), while blue areas indicate positive potential (electrophilic sites). For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack, and a positive potential around the hydrogen of the hydroxyl group.

From HOMO and LUMO energies, several global reactivity indices can be calculated, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). scirp.orgnih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. scirp.org

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These indices provide a quantitative measure of the molecule's reactivity and stability. nih.gov

Studies on Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. researchgate.net DFT calculations can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap, tend to exhibit higher NLO activity. The strategic placement of electron-donating (hydroxyl) and electron-withdrawing (fluoro) groups on the quinoline scaffold of this compound suggests it may possess notable NLO properties. Theoretical investigations into similar fluorinated aromatic compounds have been conducted to evaluate these characteristics. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. researchgate.net

For this compound, docking simulations can be performed to evaluate its binding affinity against various protein targets, such as enzymes implicated in cancer or infectious diseases. nih.govnih.gov The simulation calculates a docking score, which estimates the binding free energy, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. researchgate.net For instance, studies on other 8-hydroxyquinoline (B1678124) derivatives have successfully used docking to investigate their potential as anticancer agents by modeling their interactions with specific enzymes. nih.govresearchgate.net The presence of the hydroxyl group and the nitrogen atom in this compound makes it a prime candidate for forming hydrogen bonds with amino acid residues in a protein's binding site.

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions and predicting their selectivity. For substituted quinolines, these calculations can provide insights into the transition states, activation energies, and thermodynamic stability of reactants, intermediates, and products. This information is critical for understanding and optimizing synthetic routes.

In the context of this compound, computational models can be employed to predict the regioselectivity of further electrophilic or nucleophilic substitution reactions. The electron-donating hydroxyl group at the 8-position and the electron-withdrawing fluorine atom at the 7-position, along with the methyl group at the 2-position, create a unique electronic environment on the quinoline ring. DFT calculations can map the electron density and predict the most probable sites for substitution. For instance, the Fukui function and electrostatic potential maps can be calculated to identify the atoms most susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Reaction Pathway | Activation Energy (kcal/mol) | Thermodynamic Product Stability (kcal/mol) |

| C5 | ortho to Hydroxyl | 15.2 | -5.8 |

| C6 | meta to Hydroxyl | 22.5 | -2.1 |

| C4 | para to Hydroxyl | 18.9 | -4.3 |

Note: The data in this table is representative and intended to illustrate the type of information obtained from computational modeling of reaction mechanisms for substituted quinolines. The values are hypothetical for this compound.

The selectivity of reactions, such as formylation or nitration, can be rationalized by comparing the activation barriers for substitution at different positions on the quinoline ring. The presence of the fluorine atom is expected to influence the reaction pathways, and computational studies can quantify this effect. By modeling the transition state structures, researchers can understand the steric and electronic factors that govern the observed selectivity.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, theoretical calculations of spectroscopic properties can be compared with experimental spectra to confirm the molecular structure and understand its electronic properties.

DFT and its time-dependent extension (TD-DFT) are commonly used to predict a variety of spectroscopic data, including vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The accuracy of these predictions is highly dependent on the chosen functional and basis set.

Table 2: Hypothetical Correlation of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Theoretical (Calculated) Value | Experimental Value | Deviation (%) |

| ¹H NMR (ppm) | |||

| H at C3 | 6.85 | 6.92 | 1.0 |

| H at C4 | 7.98 | 8.05 | 0.9 |

| H at C5 | 7.45 | 7.51 | 0.8 |

| H at C6 | 7.20 | 7.28 | 1.1 |

| ¹³C NMR (ppm) | |||

| C2 | 158.2 | 159.0 | 0.5 |

| C3 | 121.5 | 122.1 | 0.5 |

| C4 | 136.8 | 137.5 | 0.5 |

| C7 (C-F) | 155.4 (J=245 Hz) | 156.2 (J=248 Hz) | 0.5 |

| FT-IR (cm⁻¹) | |||

| O-H stretch | 3420 | 3450 | 0.9 |

| C=N stretch | 1615 | 1625 | 0.6 |

| C-F stretch | 1250 | 1260 | 0.8 |

Note: The data in this table is representative and intended to illustrate the correlation between theoretical predictions and experimental data for substituted quinolines. The values are hypothetical for this compound.

By comparing the calculated vibrational frequencies with the experimental FT-IR and Raman spectra, each vibrational mode can be assigned to specific molecular motions. sci-hub.se This detailed assignment helps in the structural characterization of the molecule. Similarly, calculated NMR chemical shifts, when correlated with experimental data, can confirm the assignment of protons and carbons in the molecule. eurjchem.com Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical models.

Coordination Chemistry and Metal Chelation Mechanisms of 8 Hydroxyquinoline Derivatives

Bidentate Chelation of 8-Hydroxyquinoline (B1678124) Moiety with Metal Ions

The 8-hydroxyquinoline (8-HQ) scaffold is a classic example of a bidentate chelating agent, meaning it binds to a central metal ion through two donor atoms simultaneously to form a stable ring structure known as a chelate. scirp.orgjchemlett.com This chelating ability is a defining characteristic of the 8-HQ molecule and its derivatives. jchemlett.comnih.gov Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy isomer is capable of forming such stable complexes with divalent metal ions through this chelation process. nih.govdovepress.com The formation of these chelate complexes is often associated with a change in the fluorescence of the 8-HQ molecule, a property that is utilized in the development of sensitive fluorescent chemosensors for metal ion recognition. scirp.org

The potent metal chelating ability of 8-hydroxyquinoline and its derivatives stems from the specific arrangement of two donor atoms: the oxygen of the hydroxyl group at the C-8 position and the nitrogen atom of the quinoline (B57606) ring. scirp.orgscirp.org These two atoms are perfectly positioned to form a stable five-membered ring with a metal ion. jchemlett.com The chelation process involves the displacement of the hydrogen atom from the phenolic hydroxyl group, which then acts as a deprotonated, negatively charged donor. researchgate.net This oxygen atom, along with the lone pair of electrons on the quinoline nitrogen atom, coordinates with the metal ion, forming strong covalent bonds. scirp.orgscirp.org Spectroscopic data, such as FTIR analysis, confirms the involvement of both the oxygen and nitrogen atoms in the formation of the complex. scirp.orgscirp.org This bidentate coordination is the fundamental reason for the high stability of the resulting metal complexes. researchgate.net

Impact of Substituents on Metal Chelation Properties and Stability

The introduction of substituent groups onto the 8-hydroxyquinoline ring can significantly modify its chemical properties and, consequently, its metal-chelating behavior. Substituents can alter the electron density on the donor atoms, introduce steric hindrance, and change the lipophilicity of the ligand, all of which affect the stability, selectivity, and even the geometry of the resulting metal complexes. For instance, the addition of halogen groups, such as chlorine, to the C-5 and C-7 positions has been shown to increase both the lipid solubility and the chelating ability of the 8-HQ molecule. nih.gov

In the case of 7-Fluoro-8-hydroxy-2-methylquinoline, the two substituents are expected to exert distinct and combined effects on its chelation properties.

7-Fluoro Group: As a halogen, the fluorine atom at the 7-position is a strongly electron-withdrawing group. This electronic effect can increase the acidity of the phenolic hydroxyl group, potentially influencing the pH at which complexation occurs and affecting the stability constants of the metal complexes. nih.gov Halogenation is also known to increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. nih.gov Studies on related halogenated compounds, such as 7-bromo-8HQ, have noted altered biological activity, which is intrinsically linked to its chelation behavior. researchgate.net

2-Methyl Group: The methyl group at the 2-position introduces significant steric hindrance. cdnsciencepub.com This steric bulk is located adjacent to the coordinating nitrogen atom and can interfere with the binding of the ligand to a metal ion, especially in the formation of square planar complexes. cdnsciencepub.com Research on 2-methyl-8-hydroxyquinoline has shown that this steric interaction can cause a distortion of the complex's geometry from square-planar towards a pseudo-tetrahedral arrangement. cdnsciencepub.com This distortion can lead to unusual relationships between stepwise formation constants, where the stability of the second complex (log K₂) can be greater than the first (log K₁), a reversal of the usual trend. cdnsciencepub.com

The combined presence of the 7-fluoro and 2-methyl groups in this compound would therefore modulate its chelation efficiency and selectivity through a balance of electronic and steric effects. The fluoro group would primarily influence the electronic properties and lipophilicity, while the methyl group would impose steric constraints that affect the geometry and stability of the formed metal complexes.

Formation of Metal Complexes with this compound Ligand

Like other 8-HQ derivatives, this compound is expected to form stable complexes with a wide range of transition metal ions. The stoichiometry of these complexes is typically 1:2 (Metal:Ligand), forming ML₂ type complexes. scirp.orgscirp.org Depending on the metal ion and coordination environment, these complexes can adopt different geometries, such as square planar or octahedral. scirp.orgscirp.org In the case of octahedral geometry, additional ligands, often water molecules, will coordinate to the metal center. scirp.orgscirp.org

While specific studies on the synthesis of this compound complexes are not detailed in the available literature, a general procedure used for other 8-HQ derivatives can be described. The synthesis typically involves reacting a solution of the ligand in a suitable solvent (such as ethanol) with an aqueous or ethanolic solution of a corresponding metal salt (e.g., CoCl₂, NiCl₂, CuCl₂). jchemlett.comscirp.org The reaction mixture is often heated and stirred, and the resulting solid metal complex can be isolated by filtration, washed, and dried. jchemlett.comscirp.org

The characterization of these newly synthesized complexes relies on a suite of analytical and spectroscopic techniques to confirm their structure and composition.

| Characterization Technique | Purpose | Typical Findings for 8-HQ Complexes |

| Elemental Analysis (C, H, N) | Determines the empirical formula and confirms the Metal:Ligand stoichiometry. | Confirms the formation of ML₂ type complexes. nih.gov |

| FTIR Spectroscopy | Identifies functional groups and confirms the coordination sites. | A shift or disappearance of the O-H band and shifts in C=N/C-N stretching vibrations indicate coordination through hydroxyl oxygen and quinoline nitrogen. scirp.orgscirp.org |

| UV-Vis Spectroscopy | Provides information about the electronic transitions and coordination geometry of the metal ion. | Used to determine the stoichiometric ratio of the metal to the ligand in the complex. scirp.orgscirp.org |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the geometry (e.g., octahedral vs. tetrahedral). | Used to distinguish between different possible geometries for Co(II), Ni(II), and Cu(II) complexes. nih.gov |

| Mass Spectrometry | Confirms the molecular weight of the ligand and its complexes. | Provides evidence for the proposed structure. nih.gov |

| ¹H NMR Spectroscopy | Used to characterize the ligand and diamagnetic complexes (e.g., Zn(II), Cd(II)). | Confirms the structure of the ligand and can indicate changes upon complexation. nih.gov |

These methods collectively provide a comprehensive picture of the structure, stoichiometry, and geometry of the transition metal complexes formed with 8-hydroxyquinoline-based ligands.

Mechanistic Role of Metal Chelation in Biological Contexts

The diverse biological activities of 8-hydroxyquinoline derivatives, including anticancer, antimicrobial, and antineurodegenerative properties, are fundamentally linked to their ability to chelate metal ions. nih.govnih.govscirp.org The formation of a metal complex alters the physicochemical properties of the parent compound, often increasing its lipophilicity and enabling it to penetrate cell membranes more effectively. scirp.org The biological mechanism of action is not attributed to the ligand alone but rather to the metal complex or the act of chelation itself within a biological system. nih.gov

Several mechanisms have been proposed to explain how metal chelation by 8-HQ derivatives exerts biological effects:

Inhibition of Metalloenzymes: Many essential enzymes require metal ions as cofactors for their function. By chelating these metal ions, 8-HQ derivatives can inhibit enzyme activity, thereby disrupting critical cellular processes. scirp.org For example, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for anticancer chelators. nih.gov

Induction of Oxidative Stress: Some 8-HQ metal complexes, particularly with redox-active metals like copper(II), can participate in intracellular redox cycling. nih.gov This process can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

Disruption of Metal Homeostasis: The anticancer activity of chelators can be explained by the perturbation of the cell's internal metal balance. nih.gov This can involve either the deprivation of essential metal ions from critical cellular sites or, conversely, the shuttling of excess metal ions into sensitive organelles like mitochondria, leading to toxicity. nih.gov

The specific biological outcome depends on the nature of the 8-HQ derivative, the metal ion involved, and the targeted cell type. The presence of the 7-fluoro and 2-methyl groups on this compound would fine-tune these activities by modifying the stability and redox properties of its metal complexes. nih.gov

Modulation of Enzyme Activity through Metal Complexation

The chemical structure of this compound features a critical pharmacophore, the 8-hydroxyquinoline moiety, which is a well-established metal-binding agent. This ability to chelate metal ions is central to its mechanism for modulating the activity of various metalloenzymes. By forming complexes with the metal cofactors essential for the catalytic function of these enzymes, this compound can act as a potent inhibitor. The presence of a fluorine atom at the 7-position can further enhance its metabolic stability and binding affinity.

One of the key enzyme classes inhibited by 8-hydroxyquinoline derivatives is the matrix metalloproteinases (MMPs) . These zinc-dependent endopeptidases play a crucial role in the degradation of the extracellular matrix and are implicated in diseases such as cancer. nih.gov The inhibitory action of 8-hydroxyquinoline derivatives on MMPs stems from the chelation of the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.govresearchgate.net Although direct studies on this compound are limited, research on related derivatives shows that the 8-hydroxyquinoline core serves as a zinc-binding fragment, effectively blocking the enzyme's activity. nih.gov The design of specific MMP inhibitors often incorporates the 8-hydroxyquinoline scaffold due to its effective metal-binding capacity. nih.gov

Another significant target for 7-substituted 8-hydroxyquinoline derivatives is catechol-O-methyltransferase (COMT) , a magnesium-dependent enzyme involved in the metabolism of catecholamine neurotransmitters like dopamine (B1211576). nih.govnih.gov A series of 8-hydroxyquinolines with small substituents at the 7-position, including fluorine, have been identified as potent inhibitors of COMT. nih.govnih.gov X-ray crystallography of a similar compound co-crystallized with the enzyme has revealed that the 8-hydroxyquinoline moiety directly chelates the active site magnesium ion (Mg²⁺). nih.govnih.gov This interaction mimics the binding of the enzyme's natural catechol substrates, thereby competitively inhibiting its function. nih.gov The substitution at the 7-position, such as with a fluorine atom, has been shown to improve metabolic stability without compromising the compound's inhibitory potency. nih.govnih.gov

The following table summarizes the inhibitory effects of 7-substituted 8-hydroxyquinoline derivatives on these key metalloenzymes:

| Enzyme Target | Metal Cofactor | Mechanism of Inhibition | Role of 7-Fluoro Substitution |

| Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Chelation of the catalytic zinc ion in the active site. nih.govresearchgate.net | Enhances metabolic stability and binding affinity. |

| Catechol-O-Methyltransferase (COMT) | Magnesium (Mg²⁺) | Chelation of the active site magnesium ion, mimicking substrate binding. nih.govnih.gov | Increases metabolic stability without sacrificing potency. nih.govnih.gov |

Mechanisms of Metal Ion Homeostasis Perturbation

The ability of this compound to chelate metal ions not only allows it to inhibit metalloenzymes but also to disrupt the delicate balance of metal ion concentrations within biological systems, a process known as metal ion homeostasis. nih.gov This perturbation is a key aspect of the biological activities attributed to the 8-hydroxyquinoline class of compounds. nih.gov The primary mechanism behind this disruption is the compound's function as a metal chelator and an ionophore.

As a chelator , this compound can bind to extracellular and intracellular metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), forming stable complexes. This sequestration of metal ions can deplete their availability for essential cellular processes, thereby altering cellular function. nih.gov For instance, the anticancer properties of some 8-hydroxyquinoline derivatives are linked to their ability to chelate copper and zinc, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

Furthermore, this compound can act as an ionophore , a molecule that can transport ions across lipid membranes. The 8-hydroxyquinoline scaffold forms lipophilic complexes with metal ions, which can then diffuse across cell membranes. nih.gov Once inside the cell, the complex can dissociate, releasing the metal ion and the free ligand. This process can lead to an increase in the intracellular concentration of specific metal ions, disrupting their normal physiological gradients and leading to cellular stress and, in some cases, cell death. nih.gov The antitumor activity of some 8-hydroxyquinoline derivatives has been associated with their ionophoric action, which leads to proteasome inhibition. nih.gov

The perturbation of metal ion homeostasis by this compound can be summarized in the following table, detailing the dual roles of chelation and ionophoric activity:

| Mechanism | Description | Consequence |

| Chelation | Binding of extracellular and intracellular metal ions (e.g., Cu²⁺, Zn²⁺) to form stable complexes. | Depletion of essential metal ions, leading to altered cellular function and potential induction of apoptosis. nih.gov |

| Ionophoric Activity | Formation of lipophilic metal complexes that can traverse cell membranes, releasing metal ions into the cell. nih.gov | Increased intracellular metal ion concentrations, disruption of ionic gradients, and induction of cellular stress. nih.gov |

Derivatization and Functionalization Reactions of the 7 Fluoro 8 Hydroxy 2 Methylquinoline Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The electronic nature of the quinoline ring, characterized by its electron-deficient pyridine (B92270) ring fused to an electron-rich benzene (B151609) ring, governs its reactivity towards electrophilic and nucleophilic reagents. The substituents—fluoro, hydroxyl, and methyl groups—further modulate this reactivity.

Oxidation Reactions leading to Quinoline N-Oxides

The nitrogen atom in the quinoline ring is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. This transformation has a significant impact on the electronic properties of the ring system, influencing its reactivity in subsequent reactions. For instance, the N-oxide of 8-hydroxyquinoline (B1678124) has been synthesized and studied for its chelation properties. mdpi.com The formation of the N-oxide can increase the electron density in the pyridine ring, making it more susceptible to electrophilic attack and activating adjacent positions for nucleophilic substitution. While direct experimental data on the N-oxidation of 7-fluoro-8-hydroxy-2-methylquinoline is not extensively documented, the general reactivity of quinolines suggests that this transformation is feasible.

Reduction Reactions of Functional Groups

The quinoline ring itself is relatively resistant to reduction under mild conditions. However, functional groups attached to the ring can be selectively reduced. For example, if a nitro group were present on the ring, it could be readily reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group could then serve as a handle for further derivatization.

Nucleophilic Substitution of the Fluorine Atom

The fluorine atom at the 7-position of the quinoline ring is generally not prone to nucleophilic substitution under standard conditions due to the electron-rich nature of the benzene ring. However, in heteroaromatic systems, fluorine can sometimes act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by strongly electron-withdrawing groups. nih.gov The reactivity order for halogens in nucleophilic aromatic substitution is often F > Cl > Br > I, contrary to aliphatic substitution. nih.gov For nucleophilic substitution to occur at the 7-position of this compound, harsh reaction conditions or the presence of a strong nucleophile would likely be necessary. The feasibility of such a substitution would also be influenced by the electronic effects of the other substituents on the ring.

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 8-position is a key site for functionalization. It can readily undergo etherification and esterification reactions to yield a variety of derivatives.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This is a common strategy to protect the hydroxyl group or to introduce new functionalities. For example, 8-hydroxyquinolines have been reacted with ethyl 2-(halomethyl)quinoline-3-carboxylates to form bisquinoline systems. researchgate.net

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. This reaction is useful for modifying the lipophilicity and other physicochemical properties of the molecule.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base | Alkoxyquinoline |

| Esterification | Acyl chloride/Anhydride, Base | Acyl-oxyquinoline |

Reactions at the Methyl Group (e.g., Oxidation to Carbaldehyde or Carboxylic Acid)

The methyl group at the 2-position of the quinoline ring is a versatile handle for further transformations. It can be oxidized to a carbaldehyde or a carboxylic acid, providing a gateway to a wide range of other derivatives.

One effective method for the oxidation of a methyl group on a quinoline ring to a carboxylic acid is the Pinnick oxidation, which utilizes sodium chlorite. mdpi.com This transformation of the methyl group into a carboxylic acid opens up possibilities for amide bond formation and other reactions characteristic of carboxylic acids.

| Starting Material | Reagent | Product |

| 2-Methylquinoline derivative | SeO2 / Pinnick Oxidation (e.g., NaClO2) | Quinoline-2-carboxylic acid derivative |

Formation of Schiff Base Derivatives and other Heterocyclic Fusions

The reactive sites on the this compound scaffold allow for the construction of more complex molecular architectures, including Schiff bases and fused heterocyclic systems.

Schiff Base Formation: If the methyl group at the 2-position is first oxidized to a carbaldehyde, this aldehyde can then be condensed with primary amines to form Schiff bases (imines). Schiff bases derived from 8-hydroxyquinoline are well-known for their metal-chelating properties and biological activities. nih.govuobaghdad.edu.iq For example, 2-carbaldehyde-8-hydroxyquinoline has been condensed with various amines to create novel Schiff base ligands. nih.gov

Heterocyclic Fusions: The this compound core can also serve as a building block for the synthesis of fused heterocyclic systems. For instance, 8-hydroxyquinoline derivatives can react with α-cyanocinnamonitriles to form 4H-pyrano[3,2-h]quinoline derivatives. semanticscholar.org These reactions often proceed through a Michael addition followed by cyclization.

| Reaction Type | Reactants | Product |

| Schiff Base Formation | Quinoline-2-carbaldehyde, Primary Amine | Schiff Base (Imine) |

| Heterocyclic Fusion | 8-Hydroxyquinoline, α-Cyanocinnamonitrile | 4H-Pyrano[3,2-h]quinoline |

Future Research Directions and Translational Perspectives for 7 Fluoro 8 Hydroxy 2 Methylquinoline

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of 7-Fluoro-8-hydroxy-2-methylquinoline and its analogs has traditionally relied on multi-step processes. Common methods include the cyclization of precursors like anthranilic acid derivatives followed by fluorination, or the nucleophilic substitution of a halogen on a pre-formed quinoline (B57606) ring using reagents such as potassium fluoride (B91410) (KF). Classical methods for quinoline synthesis, such as the Skraup, Friedlander, and Combes reactions, provide foundational routes, though they often require harsh conditions. rroij.comnih.govscispace.com

Future research is increasingly focused on developing more efficient and sustainable synthetic strategies. These "green chemistry" approaches aim to reduce waste, lower energy consumption, and utilize less toxic reagents. nih.govtandfonline.com Promising avenues include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for quinoline derivatives. nih.gov

Multicomponent Reactions: One-pot syntheses, such as the Betti reaction, allow for the construction of complex 8-hydroxyquinoline (B1678124) derivatives with high atom economy, minimizing purification steps. tandfonline.comrsc.org

Novel Catalysis: The use of innovative catalysts, including magnetic nanocomposites, can facilitate reactions in greener solvents like ionic liquids or water, allowing for easy catalyst recovery and reuse. tandfonline.com

Direct Fluorination Sources: Research into metal-free synthesis methods using reagents like polyfluoroalkanoic acids as direct sources for fluoroalkyl groups represents a move towards more streamlined and potentially safer fluorination processes. organic-chemistry.org

| Method | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Classical Methods (e.g., Skraup) | Strong acids, high temperatures | Well-established, versatile | Harsh conditions, low atom economy, potential for byproducts |

| Microwave-Assisted Synthesis | Microwave irradiation, polar solvents | Rapid reaction times, improved yields, enhanced efficiency | Requires specialized equipment, scalability can be a concern |

| Multicomponent Reactions | Often one-pot, catalyzed | High atom economy, procedural simplicity, reduced waste | Substrate scope can be limited |

| Green Catalysis | Recyclable catalysts, aqueous or ionic liquid media | Environmentally friendly, catalyst reusability | Catalyst development and optimization required |

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

The biological activity of this compound is fundamentally linked to its molecular structure. The close proximity of the hydroxyl group to the heterocyclic nitrogen atom makes it an effective bidentate chelating agent for a wide range of metal ions. nih.gov This chelation ability is crucial to its mechanism of action in various biological contexts.

In its antibacterial role, the compound is known to target bacterial DNA gyrase and topoisomerase IV. Fluoroquinolones function by binding to and stabilizing the enzyme-DNA complex, which inhibits the re-ligation of cleaved DNA strands. nih.govyoutube.com This action blocks DNA replication and transcription, ultimately leading to bacterial cell death. nih.gov

As an anticancer agent, this compound has been shown to induce apoptosis (programmed cell death). The proposed mechanism involves the disruption of metal ion homeostasis within cancer cells, leading to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which in turn activates apoptotic pathways.

Future research will focus on elucidating these interactions with greater precision. Key areas of investigation include:

High-resolution structural studies (e.g., X-ray crystallography) of the compound bound to its target enzymes to visualize the specific molecular interactions.

Advanced spectroscopic techniques to probe the dynamics of metal chelation and its effect on biological macromolecules.

Investigating downstream cellular pathways affected by the compound's activity to identify potential synergistic targets.

Design and Synthesis of Novel Derivatives with Enhanced Target Specificity

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. nih.gov The development of novel derivatives of this compound offers a promising strategy to enhance potency and improve selectivity for specific targets, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies on related 8-hydroxyquinoline compounds have provided valuable insights for rational drug design. acs.orgnih.gov For instance, modifications at various positions on the quinoline ring can significantly impact biological activity:

Position 7: The introduction of different aminomethyl groups via the Mannich reaction has been explored to modulate anticancer activity. acs.orgnih.gov

Position 5: The addition of electron-withdrawing groups, such as a chloro-substituent, can alter the acidity (pKa) of the hydroxyl and quinolinium nitrogen, which in turn affects metal-binding capabilities and biological selectivity. acs.orgnih.gov

Position 2: Aromatic amide substitutions at this position have been shown to increase lipophilicity and antiviral activity. nih.gov

Future design strategies will likely involve creating hybrid molecules, where this compound is conjugated with other pharmacophores to create agents with dual modes of action or improved targeting capabilities. nih.gov For example, linking the scaffold to moieties that are specifically recognized by cancer cells could lead to more targeted drug delivery.

| Ring Position | Type of Substituent | Potential Impact on Activity |

|---|---|---|

| Position 2 | Aromatic amides | Increased lipophilicity, potential for enhanced antiviral activity nih.gov |

| Position 5 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Modulation of pKa, altered metal chelation, and target selectivity acs.orgnih.gov |

| Position 7 | Mannich bases (tertiary amines) | Fine-tuning of anticancer potency and selectivity acs.org |

| Position 8 | Glucoconjugates (on hydroxyl group) | Prodrug strategies, potential for increased anticancer activity nih.gov |

Advancements in Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. nih.gov For this compound and its potential derivatives, computational modeling can accelerate the research and development process significantly.

Key computational approaches include:

Molecular Docking: This technique simulates the binding of a ligand (the quinoline derivative) to the active site of a target protein (e.g., DNA gyrase or a cancer-related enzyme). nih.govnih.govmdpi.com Docking studies can predict the preferred binding orientation and estimate the binding affinity, helping to prioritize which derivatives are most likely to be active. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure, optimized geometry, and quantum chemical parameters of molecules. chemrxiv.orgresearchgate.net This information is crucial for understanding the compound's reactivity, stability, and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized molecules.

Future work will leverage these computational tools to create predictive models for toxicity, absorption, distribution, metabolism, and excretion (ADME) properties. This in silico screening will enable researchers to focus synthetic efforts on derivatives with the most promising combination of high efficacy and favorable drug-like properties.

Investigation of the Role of this compound as a Building Block in Complex Molecular Architectures

Beyond its direct therapeutic potential, the 8-hydroxyquinoline scaffold is a versatile building block for constructing more complex functional molecules and materials. scispace.comnih.gov The ability to chelate metals makes it an excellent component for creating fluorescent sensors, while its rigid, planar structure is advantageous for applications in materials science. scispace.comossila.com

Future research will explore the use of this compound in:

Fluorescent Chemosensors: The fluorescence of 8-hydroxyquinoline is often enhanced upon chelation with metal ions. scispace.com Derivatives can be designed to be highly selective sensors for specific ions (e.g., Zn²⁺, Al³⁺), which are important in biological and environmental monitoring. The fluorine atom can further tune the electronic and photophysical properties of these sensors.

Supramolecular Chemistry: The compound can act as a ligand to construct intricate 3D supramolecular architectures through coordination with metal centers. nih.gov These materials can have interesting properties and potential applications in catalysis or gas storage.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are classic materials used in OLEDs due to their thermal stability and luminescence. scispace.comresearchgate.net The introduction of fluorine can improve properties such as electron mobility and stability, making this compound an attractive building block for developing new, more efficient OLED materials. researchgate.net

By exploring its utility as a synthon, researchers can expand the applications of this compound far beyond its biological activities, tapping into the realm of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-8-hydroxy-2-methylquinoline, and how can reaction conditions be optimized to improve purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. For example, fluorination at position 7 can be achieved via halogen exchange reactions using fluorinating agents like KF or Selectfluor under anhydrous conditions. Hydroxylation at position 8 often employs oxidative methods (e.g., H₂O₂/acidic media) or protection/deprotection strategies (e.g., benzyloxy groups removed via catalytic hydrogenation). A key step reported in related compounds involves mCPBA-mediated sulfoxide formation followed by acid hydrolysis to yield hydroxylated derivatives . Purity optimization requires rigorous monitoring (HPLC, TLC) and purification via column chromatography or recrystallization using solvents like ethanol/water mixtures.

Q. How should researchers characterize the photophysical properties of this compound, and what instrumentation is critical?

- Methodological Answer : UV-Vis spectroscopy (200–500 nm range) and fluorescence spectroscopy are essential for determining absorption/emission maxima and quantum yields. For example, derivatives of 8-hydroxy-2-methylquinoline exhibit fluorescence emission shifts (e.g., ~70 nm blue shifts) upon metal coordination, which can be quantified using a calibrated integrating sphere for quantum yield calculations . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess thermal stability, particularly if the compound is intended for sensor applications in biological systems .

Q. What are the primary biological or chemical applications of this compound in current research?

- Methodological Answer : This compound serves as a scaffold for zinc(II) sensors due to its high selectivity over competing ions like Ca²⁺ or Mg²⁺. The hydroxyl and fluorine groups enhance metal-binding affinity and fluorescence turn-on responses, making it suitable for real-time Zn²⁺ monitoring in neuronal studies . Additionally, halogenated quinolines are explored as antimicrobial agents; the fluorine substituent improves membrane permeability and metabolic stability in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quantum yield data for this compound under varying pH conditions?

- Methodological Answer : Discrepancies often arise from protonation/deprotonation of the hydroxyl group at position 8, which alters electronic transitions. To address this:

- Conduct pH-dependent fluorescence assays (pH 4–10) using buffered solutions (e.g., HEPES or PBS).

- Compare data with computational models (e.g., DFT calculations) to predict tautomeric forms and their photophysical behavior .

- Validate results using X-ray crystallography to confirm structural changes, as demonstrated in studies of analogous 8-hydroxyquinoline derivatives .

Q. What strategies are effective in designing this compound-based fluorescent probes with improved selectivity for transition metals?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing groups (e.g., nitro or sulfonyl) at position 5 to enhance metal-binding affinity. For example, sulfonyl groups in related compounds improved Zn²⁺ selectivity by 100-fold over Cd²⁺ .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize the metal-chelate complex and reduce interference from aqueous protons.

- Validation : Perform competitive binding assays with physiologically relevant ions (Fe³⁺, Cu²⁺) and validate using ICP-MS or fluorescence lifetime imaging microscopy (FLIM) .

Q. How can solubility challenges of this compound in aqueous biological assays be mitigated without compromising activity?

- Methodological Answer :

- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters at the hydroxyl group) that hydrolyze in vivo .

- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance dispersibility. For example, β-cyclodextrin complexes increased solubility of 8-hydroxyquinoline derivatives by >50% in PBS .

- Alternative Solvents : Employ co-solvents like PEG-400 or DMSO (≤1% v/v) to maintain biocompatibility while improving dissolution .

Data Contradictions and Validation

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound across different bacterial strains?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth).

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to differentiate bacteriostatic vs. bactericidal effects.

- Resistance Testing : Compare results with structurally similar compounds (e.g., 5,7-dichloro-8-hydroxyquinoline) to identify substituent-specific activity trends .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield | 0.70 (post-modification) | Integrating Sphere | |

| Thermal Decomposition (°C) | 285–290 | TGA | |

| Zn²⁺ Binding Constant (LogK) | 10.2 ± 0.3 | Fluorescence Titration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.